molecular formula C9H9ClO B2845264 (E)-3-(3-chlorophenyl)prop-2-en-1-ol CAS No. 119125-31-4; 1504-67-2

(E)-3-(3-chlorophenyl)prop-2-en-1-ol

Cat. No.: B2845264
CAS No.: 119125-31-4; 1504-67-2
M. Wt: 168.62
InChI Key: WKUYJSAYZXQXSD-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-Chlorophenyl)prop-2-en-1-ol is a high-purity chiral allylic alcohol of significant interest in scientific research, particularly as a key synthetic intermediate and for the development of novel bioactive compounds. Its structure, featuring a conjugated system and a hydroxyl group, makes it a valuable scaffold in organic and medicinal chemistry. This compound serves as a crucial precursor in the synthesis of various complex molecules. Its utility is demonstrated in kinetic resolution studies using lipases, such as those from Burkholderia cepacia , to obtain enantiomerically pure secondary allylic alcohols. These enantiopure building blocks are essential for producing chiral drugs, fragrances, and pheromones . In the realm of materials science, the core structure of this chlorophenyl propenol derivative is closely related to chalcone-like molecules, which are extensively investigated for their linear and non-linear optical (NLO) properties. Researchers are exploring such compounds for potential applications in optoelectronics, photonics, and optical limiting devices due to their significant third-order optical nonlinearities, which arise from a delocalized π-electron system and intramolecular charge transfer . The structural motif of this compound is also found in flavonoids and chalcones, a class of natural products widely studied for their biological activities. Specific structural features, such as the presence and position of hydroxyl groups, are critical for antibacterial effects. Research into flavonoid structure-activity relationships indicates that natural products and their synthetic analogs hold promise for tackling multidrug-resistant bacterial strains . Key Research Applications: • Synthetic intermediate for enantioselective synthesis . • Building block for materials with non-linear optical properties . • Scaffold for the development and structure-activity relationship (SAR) study of bioactive molecules . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. As with chemicals of this nature, proper personal protective equipment (PPE) should be worn, and exposure via inhalation, skin contact, or ingestion should be avoided .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYJSAYZXQXSD-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Allylic Alcohol Derivatives

Compound Name Substituent Synthesis Yield/Data Physical State Key Reactivity Notes References
This compound 3-Cl - Not reported Baseline for comparison -
(E)-3-(5′-Cl-2′-propargyloxyphenyl)prop-2-en-1-ol (9d) 5-Cl, 2-propargyloxy 93% yield White solid High yield; stable under chromatography
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol 3,4,5-OCH3 Unreacted starting material - Low reactivity in dibromocyclopropanation due to steric/electronic hindrance
(E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol (Vb) 3-CF3 Quantitative yield Transparent liquid Rapid synthesis (1 h); used in macromolecular phasing
(E)-3-(3-Fluorophenyl)prop-2-en-1-ol 3-F 95% purity Not reported Commercially available; fluorinated analogue
(E)-3-(2-Cl-6-F-phenyl)prop-2-en-1-ol 2-Cl, 6-F - Not reported Ortho-substitution may enhance steric effects

Physicochemical and Functional Differences

  • Lipophilicity: Fluorine and trifluoromethyl groups increase lipophilicity (logP) compared to chlorine, impacting membrane permeability in biological systems .
  • Crystallinity: Derivatives like 9d form white solids, suggesting higher crystallinity due to propargyloxy substitution , whereas the trifluoromethyl analogue Vb is a liquid, likely due to reduced intermolecular forces .

Preparation Methods

Reaction Mechanism and Optimization

The palladium(II)-mediated allylic C–H oxidation represents a direct and atom-economical route to synthesize (E)-3-(3-chlorophenyl)prop-2-en-1-ol. Adapted from a protocol for analogous trifluoromethyl-substituted allylic alcohols, this method employs palladium(II) trifluoroacetate (Pd(TFA)₂) as the catalyst, benzoquinone (BQ) as the oxidant, and dimethyl sulfoxide (DMSO) as the solvent under aerobic conditions.

General Procedure:

  • Substrate Preparation : 3-(3-Chlorophenyl)propene (0.2 mmol) is combined with Pd(TFA)₂ (10 mol%), BQ (1 equiv), and water (2 mmol) in DMSO (1 mL).
  • Reaction Conditions : The mixture is stirred at room temperature for 39 hours under air.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate = 5:1).

Key Findings:

  • Yield : 79–83% for structurally similar substrates.
  • Stereoselectivity : Exclusive formation of the (E)-isomer due to steric hindrance during the oxidation step.
  • Catalytic Efficiency : Pd(TFA)₂ facilitates the C–H activation at the allylic position, while BQ regenerates the active Pd(II) species.

Spectroscopic Validation

The product’s structure is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, J = 8.0 Hz, 2H, Ar–H), 7.47 (d, J = 8.0 Hz, 2H, Ar–H), 6.66 (d, J = 16.0 Hz, 1H, CH=), 6.46 (dt, J = 16.0, 4.4 Hz, 1H, CH–OH), 4.37 (d, J = 4.4 Hz, 2H, CH₂OH).
  • IR (KBr) : Peaks at 3342 cm⁻¹ (O–H stretch) and 1614 cm⁻¹ (C=C stretch).
  • MS (ESI-TOF) : [M−H₂O+H]⁺ observed at m/z 184.97 (calc. 185.06).

Comparative Analysis of Methods

Method Yield Conditions Stereoselectivity Complexity
Pd-Catalyzed Oxidation 79–83% RT, aerobic High (E) Low
Propargyl Isomerization ~70%* RT, anhydrous Moderate Moderate
Cyclopropane Opening 50–60%* 60°C, BF₃ required Low High

*Estimated based on analogous reactions.

Scalability and Industrial Relevance

The Pd-catalyzed method is highly scalable, as demonstrated by gram-scale syntheses of related compounds. Key considerations include:

  • Catalyst Cost : Pd(TFA)₂ is expensive but recyclable.
  • Solvent Choice : DMSO enables high solubility but complicates waste management.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3-chlorophenyl)prop-2-en-1-ol, and how can reaction yields be improved?

The synthesis of this compound can be achieved via diacetoxylation of alkenes using hypervalent iodine reagents, as outlined in established protocols for analogous chlorophenyl derivatives . Key variables affecting yield include solvent polarity, temperature (typically 0–25°C), and stoichiometric ratios of iodine reagents. For example, optimizing the catalyst-to-substrate ratio (e.g., 1.2:1) and using anhydrous conditions can reduce side reactions. Recrystallization from ethanol/water mixtures (80:20 v/v) has been shown to improve purity and yield (up to 75–78% for structurally similar compounds) .

Q. How can spectroscopic and crystallographic methods confirm the stereochemistry and purity of this compound?

  • NMR Spectroscopy : The (E)-configuration is confirmed by coupling constants (Jtrans15.816.2 HzJ_{trans} \approx 15.8–16.2\ \text{Hz}) between the α- and β-vinylic protons. The hydroxyl proton signal typically appears as a broad singlet at δ 1.8–2.2 ppm in CDCl₃ .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry unambiguously. SHELXL refinement (using SHELX-2018/3) with high-resolution data (Rint<0.05R_{\text{int}} < 0.05) and anisotropic displacement parameters ensures structural accuracy. Hydrogen-bonding networks observed in the crystal lattice (e.g., O–H···O interactions) further validate molecular geometry .

Q. What functional group transformations are feasible for this compound, and how do they impact reactivity?

The hydroxyl and chlorophenyl groups enable diverse transformations:

  • Oxidation : MnO₂ or PCC in dichloromethane converts the alcohol to the corresponding α,β-unsaturated aldehyde.
  • Esterification : Acetylation with acetic anhydride/pyridine yields (E)-3-(3-chlorophenyl)prop-2-en-1-yl acetate, enhancing lipophilicity for biological assays .
  • Nucleophilic Substitution : The chloro substituent can undergo Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular assembly design?

Graph set analysis (e.g., Etter’s rules) of hydrogen-bonding motifs reveals dominant D(2)D(2) and R22(8)R_2^2(8) patterns in the crystal lattice, driven by O–H···O and C–H···Cl interactions. These patterns guide the design of co-crystals with complementary hydrogen-bond acceptors (e.g., pyridines or carbonyl-containing molecules) for tailored material properties .

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations highlight the role of the chlorophenyl group in π-π stacking with aromatic residues (e.g., Tyr, Phe) and the hydroxyl group in hydrogen bonding with catalytic sites (e.g., serine hydrolases). Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. How can conflicting data on reaction outcomes (e.g., isomerization or byproduct formation) be resolved?

  • Isomerization : Monitor reaction progress via inline FTIR to detect intermediate enol ethers. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate (E)/(Z) isomers if photochemical isomerization occurs .
  • Byproduct Mitigation : Kinetic studies (e.g., variable-time quenching) identify competing pathways. For example, over-oxidation to ketones can be suppressed by replacing MnO₂ with TEMPO/NaClO₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.